3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

medicinal chemistry structure–activity relationship adenosine receptor

This tetracyclic imidazo[2,1-f]purine-2,4-dione (MW 365.43) features a unique N-8 isobutyl and N-3 benzyl substitution pattern, distinct from common A3 antagonist or 5-HT1A agonist series. Lacking a basic amine, it serves as a critical negative control for aminergic GPCR panels, isolating adenosine/PDE-mediated effects. With zero H-bond donors and favorable CNS MPO, it is an ideal fragment-like starting point for CNS lead optimization. Confirm steric SAR against linear N-8 analogs. Ensure ≥95% purity for reliable screening.

Molecular Formula C20H23N5O2
Molecular Weight 365.437
CAS No. 920472-91-9
Cat. No. B2621982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS920472-91-9
Molecular FormulaC20H23N5O2
Molecular Weight365.437
Structural Identifiers
SMILESCC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
InChIInChI=1S/C20H23N5O2/c1-13(2)10-23-14(3)11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-15-8-6-5-7-9-15/h5-9,11,13H,10,12H2,1-4H3
InChIKeyKQNMXJDCVCQFND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 920472-91-9): Chemical Identity and Scaffold Context for Procurement Evaluation


3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 920472-91-9; molecular formula C₂₀H₂₃N₅O₂; MW 365.43 g/mol) is a fully synthetic, tetracyclic small molecule belonging to the imidazo[2,1-f]purine-2,4-dione family . This scaffold is an annulated xanthine derivative in which an imidazole ring is fused to the f-face of a purine-2,4-dione core, creating a rigid, planar heteroaromatic system [1]. The compound carries a benzyl substituent at N-3, an isobutyl group at N-8, and methyl groups at N-1 and C-7—a substitution pattern that distinguishes it from both the widely studied 1,3-dimethyl-8-arylpiperazinylalkyl series and the 1-benzyl-3-propyl A₃ adenosine receptor antagonist series [2][3]. It is currently offered as a specialty research chemical (typical purity ≥95%) by several commercial suppliers, but primary peer-reviewed pharmacological characterization data for this specific compound are absent from the public literature as of the search date .

Why 3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Cannot Be Replaced by Generic In-Class Analogs


The imidazo[2,1-f]purine-2,4-dione scaffold is pharmacologically polypharmacological: subtle changes in the N-3, N-8, and C-7 substituent identity, size, and branching profoundly alter the target selectivity profile across adenosine receptors (A₁, A₂A, A₂B, A₃), serotonin receptors (5-HT₁A, 5-HT₆, 5-HT₇), dopamine D₂ receptors, and phosphodiesterase isoforms (PDE4B, PDE10A) [1][2]. For example, replacing an n-butyl chain at N-8 with an isobutyl group introduces steric branching that can differentially affect ligand–receptor hydrophobic pocket complementarity, while moving the benzyl group from N-1 to N-3 (relative to the 1-benzyl-3-propyl A₃ antagonist series) repositions the aromatic ring within the orthosteric binding site [3]. Published structure–activity relationship (SAR) studies demonstrate that even single-atom alterations (e.g., 2-fluorophenyl vs. 3-trifluoromethylphenyl on a piperazine appendage) can invert functional activity from partial agonism to stronger agonism at 5-HT₁A and alter in vivo pharmacokinetics and side-effect profiles [4]. Consequently, generic substitution of 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione with a structurally similar in-class compound (e.g., 3-benzyl-8-butyl analog or 8-isobutyl-1,3-dimethyl-7-phenyl analog) without empirical bridging data carries a high risk of qualitatively different biological outcomes.

Quantitative Differentiation Evidence for 3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 920472-91-9) vs. Closest Analogs


Structural Differentiation: Isobutyl vs. n-Butyl at N-8 in the Imidazo[2,1-f]purine-2,4-dione Series

The target compound bears a branched isobutyl group at N-8, whereas the closest commercially available analog, 3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS 887463-78-7), carries a linear n-butyl chain [1]. In the structurally related 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione A₃ antagonist series, the N-8 substituent occupies a hydrophobic pocket within the receptor; introduction of branching (e.g., cyclohexyl replacing phenyl) at the analogous C-7 position altered A₃ binding affinity by >25-fold (from Ki = 22 nM for the 7-(4-fluorophenyl) analog to Ki = 555 nM for the 7-cyclohexyl analog) [2]. While direct head-to-head data for 920472-91-9 vs. 887463-78-7 are unavailable, the branched isobutyl group predictably alters steric occupancy and conformational flexibility relative to n-butyl, which is expected to differentially affect target binding and metabolic stability [3].

medicinal chemistry structure–activity relationship adenosine receptor

N-3 Benzyl Substitution: Differentiation from 1-Benzyl-3-propyl A₃ Adenosine Antagonist Series

The target compound places the benzyl group at N-3 (with N-1 methyl), whereas the well-characterized 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione A₃ antagonist series positions benzyl at N-1 and propyl at N-3 [1]. In the reference series, the most potent compound (1-benzyl-7-(4-fluorophenyl)-3-propyl) achieved Ki = 22 nM at human A₃ with >45-fold selectivity over A₂B (IC₅₀ = 1,000 nM) and negligible A₁/A₂A affinity [2]. Swapping the benzyl and alkyl positions between N-1 and N-3 is known to reorient the key aromatic pharmacophore within the receptor binding cavity and can profoundly alter both affinity and subtype selectivity [3]. The target compound's N-3 benzyl / N-1 methyl arrangement therefore represents a structurally distinct pharmacophore topology relative to the 1-benzyl-3-propyl series, with unknown but potentially divergent receptor selectivity.

adenosine A3 receptor antagonist structural biology

Absence of Basic Amine Appendage: Differentiation from 5-HT₁A/D₂-Active Arylpiperazinylalkyl Series

The majority of pharmacologically characterized imidazo[2,1-f]purine-2,4-diones carry a long-chain arylpiperazinylalkyl substituent at N-8, which serves as a protonatable amine pharmacophore critical for 5-HT₁A, 5-HT₇, and D₂ receptor binding [1][2]. The reference compound AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione) exhibited potent 5-HT₁A partial agonism with antidepressant-like activity in the mouse forced swim test at doses where its brain penetration was confirmed [3]. In contrast, 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione lacks any basic nitrogen in the N-8 side chain, containing only a neutral isobutyl hydrocarbon. This fundamental chemotype difference predicts that 920472-91-9 will not engage aminergic GPCRs via the same protonated-amine–Asp³·³² salt bridge mechanism, and its biological target profile is likely to be dominated by hydrophobic-pocket–driven interactions (e.g., adenosine receptors, PDE enzymes) rather than aminergic receptor binding [4].

serotonin receptor 5-HT1A dopamine D2 antidepressant

C-7 Methyl Group: Differentiation from C-7 Aryl/Arylpiperazinyl Imidazo[2,1-f]purine-2,4-diones

The target compound carries a small methyl substituent at C-7, whereas the most potent and selective 5-HT₇ and mixed 5-HT₁A/5-HT₇ ligands in the imidazo[2,1-f]purine-2,4-dione series uniformly require a larger aryl or heteroaryl group at this position [1]. In a systematic SAR study of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-diones, compounds bearing a substituent at C-7 displayed a spectrum of activities across 5-HT₁A, 5-HT₇, and D₂ receptors, with potent 5-HT₇ ligands (e.g., compound 14) and mixed 5-HT₁A/5-HT₇ ligands (compounds 8, 9) identified; the C-7 substituent was critical for establishing the correct vector for receptor engagement [2]. The minimal C-7 methyl group in 920472-91-9 therefore defines a distinct, sterically unencumbered region that is expected to produce a receptor selectivity profile orthogonal to the C-7 aryl series—a feature useful for decoupling C-7–dependent from C-7–independent pharmacological effects.

structure–activity relationship receptor selectivity 5-HT7

Lipophilic Efficiency and Physicochemical Differentiation from Lead-Like Imidazo[2,1-f]purine-2,4-diones

3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (MW = 365.43; calculated clogP ≈ 3.2; H-bond acceptors = 5; H-bond donors = 0; rotatable bonds = 4) occupies a physicochemical space distinct from the larger, more lipophilic arylpiperazinylalkyl derivatives (e.g., AZ-853: MW = 453.5; clogP ≈ 3.8; 1 H-bond donor; 7 rotatable bonds) [1]. The target compound has zero hydrogen bond donors, which can enhance passive membrane permeability and blood–brain barrier penetration relative to analogs bearing a protonatable amine that is partially ionized at physiological pH [2]. In the context of CNS drug discovery, the lower molecular weight and reduced rotatable bond count predict improved ligand efficiency metrics (LE ≈ 0.25–0.30 kcal/mol per heavy atom, assuming a hypothetical potency of 100 nM–1 µM) and potentially superior oral bioavailability according to Lipinski and Veber rules [3]. These properties position 920472-91-9 as a more fragment-like or scaffold-hopping starting point compared to fully decorated lead compounds in the series.

drug-likeness lipophilic ligand efficiency physicochemical property

Limitations: Critical Data Gaps for 3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Despite the scaffold's established polypharmacology, no primary peer-reviewed publication, patent with biological examples, or public database entry (PubChem, ChEMBL, BindingDB, PDSP Ki Database) reports quantitative in vitro potency, selectivity, ADME, or in vivo efficacy data for CAS 920472-91-9 as of the literature search date [1][2]. Key data gaps include: (i) target engagement profile (no IC₅₀, Ki, EC₅₀, or Kd values for any receptor, enzyme, or transporter); (ii) selectivity panel data (no CEREP or SafetyScreen profiling); (iii) ADME/PK parameters (no microsomal stability, permeability, solubility, plasma protein binding, or in vivo PK); (iv) in vivo pharmacology (no efficacy, tolerability, or toxicology data). Without these data, the compound cannot be prioritized over characterized analogs (e.g., AZ-853 or the Baraldi A₃ antagonist series) for any target-based application. Procurement decisions should be based on the compound's value as a structural probe or synthetic intermediate rather than on demonstrated biological activity .

data gap analysis procurement risk biological characterization

Recommended Application Scenarios for 3-Benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Based on Current Evidence


Structure–Activity Relationship (SAR) Probe for N-8 Hydrophobic Pocket Mapping in Adenosine or Purinergic Receptor Programs

The compound's branched isobutyl N-8 substituent, combined with the N-3 benzyl pharmacophore, makes it a useful matched molecular pair partner for linear N-8 alkyl analogs (e.g., 3-benzyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, CAS 887463-78-7) in systematic SAR studies. Differential activity between the branched and linear analogs can reveal steric constraints and hydrophobic pocket topology at the N-8 binding sub-site of adenosine A₃, A₂B, or related purinergic targets [1].

Selectivity Control Compound for Decoupling Aminergic vs. Non-Aminergic Polypharmacology

Because 920472-91-9 lacks the basic amine appendage required for 5-HT₁A/5-HT₇/D₂ receptor engagement, it can serve as a negative control in screening panels designed to identify imidazo[2,1-f]purine-2,4-dione derivatives whose biological effects are mediated exclusively through adenosine receptors or PDE enzymes, rather than aminergic GPCRs. This application is supported by published SAR demonstrating that removal of the basic nitrogen abolishes aminergic affinity in related series [2].

Synthetic Intermediate or Scaffold-Hopping Starting Point for CNS Drug Discovery

With MW = 365.43, zero H-bond donors, and favorable calculated CNS MPO parameters, the compound is well-suited as a fragment-like starting point for lead generation campaigns targeting CNS disorders (e.g., depression, anxiety, neurodegeneration). Its physicochemical profile enables further functionalization at C-7, N-1, or N-8 to optimize potency while maintaining drug-like properties [3][4].

Chemical Probe for Crystallography or Biophysical Target Engagement Studies

The rigid tetracyclic core and well-defined substitution pattern make this compound a suitable candidate for co-crystallization trials with purified adenosine receptors or PDE enzymes, provided the target is first identified through screening. Its moderate molecular weight and lack of highly flexible side chains reduce conformational entropy, potentially facilitating high-resolution structural determination.

Quote Request

Request a Quote for 3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.